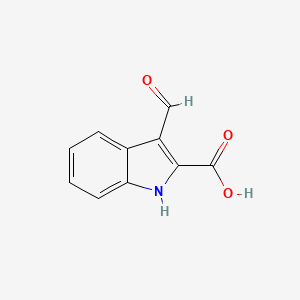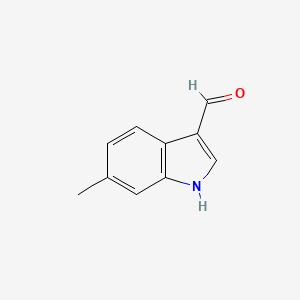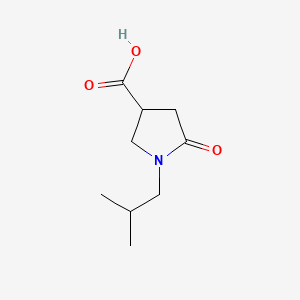
Ácido 1-(2-nitrofenil)piperidina-4-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)piperidine-4-carboxylic acid is a notable compound in organic chemistry, recognized for its unique structure and diverse applications. This compound features a piperidine ring with a carboxylic acid group and a nitro group attached to a phenyl ring, which significantly impacts its chemical behavior and utility . The presence of the nitro group introduces strong electron-withdrawing properties, affecting the compound’s reactivity and interaction with other chemical entities .
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)piperidine-4-carboxylic acid has several scientific research applications:
Pharmaceutical Research: It serves as a precursor or intermediate in the synthesis of bioactive molecules.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules, facilitating various chemical transformations, including coupling reactions and functionalization processes.
Materials Science: Its functional groups make it a versatile building block in the synthesis of materials with specific properties.
Biological Studies: Researchers use the compound to study the effects of substituents on the reactivity and properties of piperidine derivatives.
Métodos De Preparación
The synthesis of 1-(2-nitrophenyl)piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, where a nitro group is added to the phenyl ring using reagents like nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Nitrophenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles . Major products formed from these reactions include amino derivatives and substituted piperidine compounds .
Mecanismo De Acción
The mechanism of action of 1-(2-nitrophenyl)piperidine-4-carboxylic acid involves its interaction with molecular targets and pathways influenced by its functional groups. The nitro group, being a strong electron-withdrawing group, affects the compound’s reactivity and interaction with biological molecules . In pharmaceutical applications, the compound may act as an intermediate, modifying the biological activity of the final drug molecules .
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)piperidine-4-carboxylic acid can be compared with similar compounds such as:
Isonipecotic Acid:
Piperidine Derivatives: Various piperidine derivatives with different substituents on the ring exhibit diverse biological and chemical properties.
The uniqueness of 1-(2-nitrophenyl)piperidine-4-carboxylic acid lies in the presence of the nitro group, which significantly impacts its chemical behavior and utility in various applications .
Propiedades
IUPAC Name |
1-(2-nitrophenyl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c15-12(16)9-5-7-13(8-6-9)10-3-1-2-4-11(10)14(17)18/h1-4,9H,5-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUXTZKDCWHNGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406685 |
Source


|
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
438192-02-0 |
Source


|
| Record name | 1-(2-nitrophenyl)piperidine-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



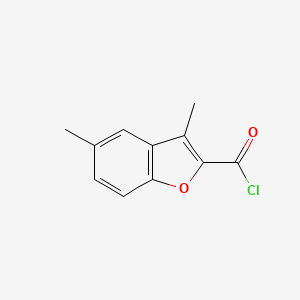
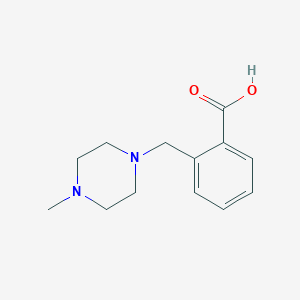
![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)
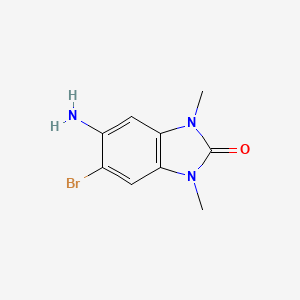

![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1309489.png)

